molecular formula C17H21N3O2 B2979126 3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1795458-88-6

3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2979126
CAS RN: 1795458-88-6
M. Wt: 299.374
InChI Key: QDAXJOYSYCZSCV-UHFFFAOYSA-N
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Description

3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A novel pyrazole derivative was synthesized and characterized through various spectral methods and X-ray crystal structure analysis. This compound demonstrated significant interactions at the molecular level, including hydrogen bonds and π···π stacking interactions, which contribute to its crystal packing. Such studies are crucial for understanding the structural basis of chemical reactivity and potential applications in material science and pharmacology (Kumara et al., 2018).

Mechanistic Insights in Chemical Reactions

  • Research on the functionalization reactions of pyrazole derivatives has provided valuable insights into the mechanisms underlying chemical transformations. These findings are instrumental in developing synthetic methodologies for creating novel compounds with potential applications in medicinal chemistry and material science (Yıldırım et al., 2005).

Supramolecular Chemistry

  • Studies on the crystal structures of related compounds have revealed the significance of supramolecular interactions, such as hydrogen bonding and π-π interactions, in dictating the assembly and properties of molecular crystals. These insights are foundational for the design of functional materials, including organic semiconductors and photovoltaic materials (Kranjc et al., 2012).

Antimicrobial Activity

  • The synthesis and evaluation of antimicrobial activity of new pyrazole derivatives highlight the potential of such compounds in developing new therapeutic agents. Identifying compounds with significant antibacterial and antifungal activities is critical in addressing the challenge of antibiotic resistance (Aytemir et al., 2003).

Advanced Synthetic Methodologies

  • Innovative synthetic strategies for creating benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity. These methodologies enable the rapid and efficient synthesis of compounds with significant biological activities, offering new avenues for antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-3-2-4-15(9-13)17(21)19-16-10-18-20(12-16)11-14-5-7-22-8-6-14/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAXJOYSYCZSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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